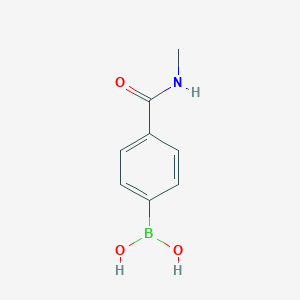

4-(N-メチルアミノカルボニル)フェニルボロン酸

概要

説明

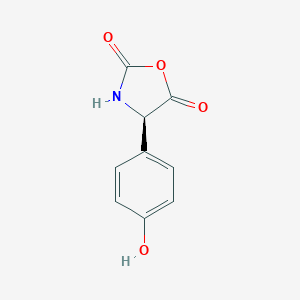

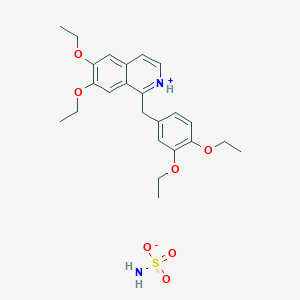

4-(N-Methylaminocarbonyl)phenylboronic acid, or MPA-Boronic Acid, is a synthetic organic compound that has a wide range of applications in scientific research. It is a boronic acid derivative that can be used to synthesize a variety of compounds, including biopolymers, pharmaceuticals, and other specialty chemicals. MPA-Boronic Acid has been used in many research laboratories to study the structure and function of proteins and other biomolecules. It can also be used to synthesize new compounds and to study the biochemical and physiological effects of compounds on biological systems.

科学的研究の応用

土壌酵素アッセイ

4-(N-メチルアミノカルボニル)フェニルボロン酸を含む、フェニルボロン酸官能基化磁性ナノ粒子は、感度の高い土壌酵素アッセイに使用されてきました . これらのナノ粒子は、土壌の生化学反応において重要な役割を果たし、土壌の肥沃性に貢献する土壌酵素を迅速に捕捉することができます . これらのナノ粒子に基づいて開発された方法は、根圏土壌中の微量酵素活性を決定するために成功裏に適用されました .

タンパク質捕捉

官能基化磁性ナノ粒子は、裸のナノ粒子よりもはるかに高いタンパク質捕捉能力を持っています . これらのナノ粒子は、酵素溶液からウレアーゼ、インベルターゼ、アルカリホスファターゼなどの試験対象の酵素をほぼ完全に捕捉することができます .

磁気濃縮材料

4-(N-メチルアミノカルボニル)フェニルボロン酸は、磁気濃縮材料として使用できます . たとえば、ブドウジュース中のフラボノイドの濃縮に使用されてきました .

研究用途

この化合物は、多くの場合、研究環境で使用されます。 たとえば、科学用品会社から購入して、実験室での実験に使用できます .

他の化合物の合成

4-(N-メチルアミノカルボニル)フェニルボロン酸は、他の化合物の合成に使用できます。 たとえば、N, N-ジメチルドデカミン官能基化磁気濃縮材料の調製に使用できます

Safety and Hazards

4-(N-Methylaminocarbonyl)phenylboronic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. If the substance comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

作用機序

Target of Action

The primary target of 4-(N-Methylaminocarbonyl)phenylboronic acid is the epoxide hydrolase virulence factor from Pseudomonas aeruginosa and HIV-1 maturation . Epoxide hydrolase is an enzyme that plays a crucial role in the detoxification of epoxide compounds. HIV-1 maturation is a process that is essential for the production of infectious HIV-1 particles.

Mode of Action

4-(N-Methylaminocarbonyl)phenylboronic acid interacts with its targets by acting as an inhibitor . It binds to the active sites of the epoxide hydrolase enzyme and HIV-1 maturation process, preventing them from functioning normally. This results in the disruption of the detoxification of epoxide compounds and the production of infectious HIV-1 particles.

Result of Action

The molecular and cellular effects of the action of 4-(N-Methylaminocarbonyl)phenylboronic acid include the disruption of the detoxification of epoxide compounds and the inhibition of the production of infectious HIV-1 particles . This can potentially lead to the accumulation of toxic epoxide compounds and a decrease in the spread of HIV-1.

特性

IUPAC Name |

[4-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKSYZHFTGONHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378525 | |

| Record name | 4-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121177-82-0 | |

| Record name | 4-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the presented synthesis method for 4-(N-Methylaminocarbonyl)phenylboronic acid?

A1: The presented method utilizes a one-step ammoniation reaction between a monomethylamine aqueous solution and either 4-ethoxycarbonylphenylboronic acid or 4-(methoxycarbonyl)phenylboronic acid to produce 4-(N-Methylaminocarbonyl)phenylboronic acid []. This method is highlighted for its mild conditions, operational simplicity, purification ease, high yield, and cost-effectiveness, making it suitable for industrial-scale production [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)

![Benzo[a]pyrene-d12](/img/structure/B107138.png)